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Compound of Interest

Compound Name: 8-Fluoroquinoline-7-boronic acid

Cat. No.: B567489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, experimental

applications, and significance of 8-Fluoroquinoline-7-boronic acid as a key building block in

modern medicinal chemistry and drug discovery.

Core Chemical Properties
8-Fluoroquinoline-7-boronic acid is a heterocyclic organic compound valued for its utility in

synthetic chemistry. The presence of the fluoroquinoline scaffold, a privileged structure in drug

discovery, combined with the versatile reactivity of the boronic acid moiety, makes it a

significant reagent for constructing complex molecular architectures.

Physicochemical Data
The fundamental properties of 8-Fluoroquinoline-7-boronic acid are summarized below. Note

that some values are predicted based on computational models due to limited experimental

data in publicly available literature.
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Property Value Source(s)

CAS Number 1217500-71-4 [1]

Molecular Formula C₉H₇BFNO₂ [1][2]

Molecular Weight
190.97 g/mol (often cited as

191.0 g/mol )
[1][3]

Appearance
Solid (often white, beige, or

pale yellow)
[4]

Melting Point 72 - 74 °C / 161.6 - 165.2 °F [4]

Boiling Point
267 °C / 512.6 °F @ 752

mmHg
[4]

pKa Predicted: 6.71 - 7.16 [5][6]

Solubility

No specific data available;

generally, boronic acids have

limited solubility in water and

better solubility in organic

solvents.

[7][8]

Storage

Keep in a dry, cool, and well-

ventilated place. Keep

container tightly closed and

protect from light.

[4]

Structural Information
The structure of 8-Fluoroquinoline-7-boronic acid features a quinoline ring system

substituted with a fluorine atom at position 8 and a boronic acid group at position 7.

Caption: 2D structure of 8-Fluoroquinoline-7-boronic acid.

Reactivity and Applications in Drug Discovery
Boronic acids are exceptionally versatile reagents in organic synthesis, primarily due to their

participation in palladium-catalyzed cross-coupling reactions.[9] Their stability, low toxicity, and
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the ease of preparation make them ideal building blocks in drug development.[10][11] The

boronic acid functional group serves as a precursor for generating carbon-carbon bonds, a

fundamental transformation in the synthesis of complex organic molecules.[9]

The Suzuki-Miyaura Coupling Reaction
The most prominent application of 8-Fluoroquinoline-7-boronic acid is in the Suzuki-Miyaura

coupling reaction.[12][13] This reaction forges a new carbon-carbon bond between the

quinoline core (at position 7) and various aryl, heteroaryl, or vinyl halides/triflates. This

capability is crucial for generating libraries of novel compounds for high-throughput screening

in drug discovery programs.[9] The fluorine atom at position 8 can enhance key pharmaceutical

properties such as metabolic stability and binding affinity.[9]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a

palladium(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II)

complex. This step requires activation of the boronic acid with a base.[10]

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and

regenerating the palladium(0) catalyst.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocols
While specific protocols for 8-Fluoroquinoline-7-boronic acid are proprietary or found within

specific patent literature, general methodologies for the synthesis of aryl boronic acids and their

use in Suzuki-Miyaura coupling are well-established.

General Synthesis of Aryl Boronic Acids
A common method for synthesizing aryl boronic acids involves the reaction of an

organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic

hydrolysis.[11]
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Caption: General workflow for the synthesis of aryl boronic acids.

Methodology:

Formation of Organometallic Reagent: The starting aryl halide (e.g., 7-bromo-8-

fluoroquinoline) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under

an inert atmosphere (e.g., Argon or Nitrogen).
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The solution is cooled (typically to -78 °C for organolithium formation or 0 °C for Grignard).

A strong base like n-butyllithium (for lithium-halogen exchange) or magnesium turnings (for

Grignard reagent formation) is added slowly.[11] The reaction is stirred until the formation of

the organometallic species is complete.

Reaction with Borate Ester: A trialkyl borate, such as trimethyl borate, is added dropwise at

low temperature.[5]

The reaction mixture is allowed to warm slowly to room temperature and stirred for several

hours.

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1M HCl).

Workup and Purification: The product is extracted into an organic solvent. The organic layers

are combined, washed, dried, and concentrated. The crude product is then purified, typically

by recrystallization or column chromatography, to yield the final aryl boronic acid.

General Protocol for Suzuki-Miyaura Coupling
Materials:

8-Fluoroquinoline-7-boronic acid (1.0 - 1.5 equivalents)

Aryl or vinyl halide/triflate (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (0.01 - 0.05

equivalents)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Methodology:

Reaction Setup: To a reaction vessel, add the aryl halide, 8-Fluoroquinoline-7-boronic
acid, the base, and the palladium catalyst/ligand.
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The vessel is sealed and purged with an inert gas (Argon or Nitrogen).

Solvent Addition: Degassed solvent(s) are added via syringe.

Reaction Conditions: The mixture is heated (typically between 80-120 °C) with vigorous

stirring. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted

with water and an organic solvent (e.g., ethyl acetate).

The layers are separated, and the aqueous layer is extracted with the organic solvent.

Purification: The combined organic layers are washed with brine, dried over an anhydrous

salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The

resulting crude product is purified by column chromatography on silica gel to afford the

desired coupled product.

Safety and Handling
8-Fluoroquinoline-7-boronic acid and related compounds require careful handling in a

laboratory setting.

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory

irritation (H335).[14] It can be harmful if swallowed, in contact with skin, or if inhaled.[15]

Some safety data sheets also indicate it is very toxic to aquatic life with long-lasting effects.

[4]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.[14] All handling should be performed in a well-ventilated area or under a chemical

fume hood.[4]

First Aid:

Skin Contact: Wash off immediately with plenty of soap and water.[15]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical

attention.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected

from light.[4] Boronic acids can be unstable and may dehydrate to form cyclic boroxine

trimers, which can complicate reaction stoichiometry.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL20088~~PDF~~MTR~~CGV4~~EN~~2025-09-15%2020:35:31~~Quinoline-3-boronic%20acid~~
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870905/
https://www.benchchem.com/product/b567489#8-fluoroquinoline-7-boronic-acid-chemical-properties
https://www.benchchem.com/product/b567489#8-fluoroquinoline-7-boronic-acid-chemical-properties
https://www.benchchem.com/product/b567489#8-fluoroquinoline-7-boronic-acid-chemical-properties
https://www.benchchem.com/product/b567489#8-fluoroquinoline-7-boronic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b567489?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

